

(Z)-11-Octadecenal: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z)-11-Octadecenal

Cat. No.: B143628

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-11-Octadecenal is a long-chain unsaturated aldehyde that plays a crucial role as a sex pheromone in the chemical communication of numerous insect species, primarily within the order Lepidoptera. Its potent and specific biological activity makes it a molecule of significant interest for the development of environmentally benign pest management strategies, such as mating disruption and mass trapping. Understanding the natural occurrences and the intricate biosynthetic pathways of **(Z)-11-Octadecenal** is paramount for its synthesis and effective application in agricultural and research settings. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and relevant experimental methodologies associated with this important semiochemical.

Natural Sources of (Z)-11-Octadecenal

(Z)-11-Octadecenal has been identified as a key component of the female-produced sex pheromone blend in several moth species. The most well-documented source is the rice leaffolder moth, *Cnaphalocrocis medinalis*, a significant pest of rice crops in Asia.^{[1][2][3]} In this species, **(Z)-11-Octadecenal** is part of a multi-component pheromone blend that mediates long-range attraction of males for mating.

Quantitative Composition of *Cnaphalocrocis medinalis* Sex Pheromone

The precise ratio of pheromone components is often critical for optimal biological activity and can exhibit geographical variation. Several studies have quantified the composition of the *C. medinalis* sex pheromone gland extracts. The total amount of the four-component blend in the pheromone gland of a single female moth has been estimated to be approximately 0.9 nanograms.[\[1\]](#)

Pheromone Component	Abbreviation	Relative Ratio (Japan) [1] [4]	Optimal Lure Ratio (China) [2]	Lure Composition (Zhejiang, China) [3] [5]
(Z)-11-Octadecenal	Z11-18:Ald	11	3	50 µg
(Z)-13-Octadecenal	Z13-18:Ald	100	25	500 µg
(Z)-11-Octadecen-1-ol	Z11-18:OH	24	3	90 µg
(Z)-13-Octadecen-1-ol	Z13-18:OH	36	3	120 µg

Biosynthesis of (Z)-11-Octadecenal

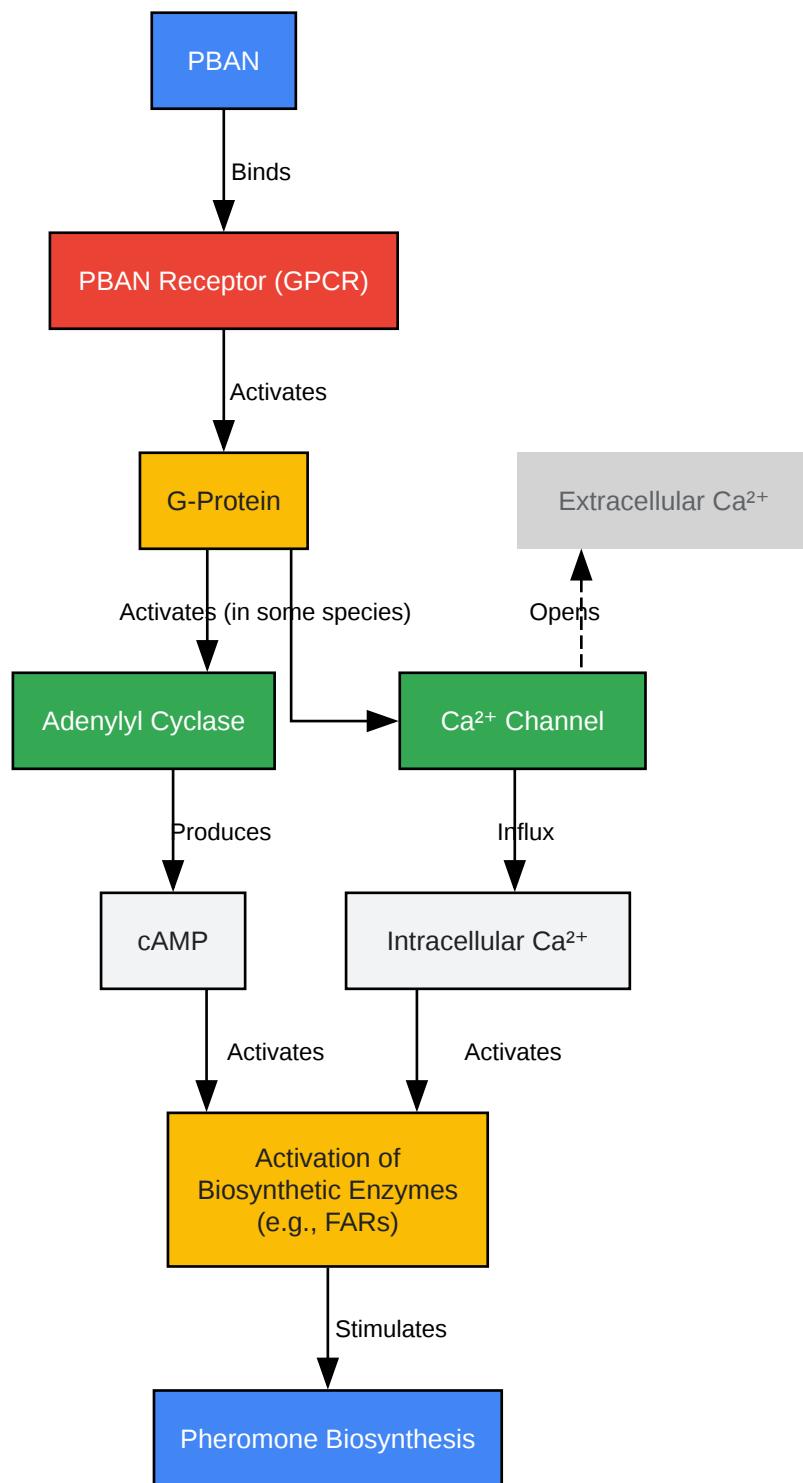
The biosynthesis of **(Z)-11-Octadecenal** in moths follows the general pathway for Type I lepidopteran sex pheromones, which originates from fatty acid metabolism. This intricate process involves a series of enzymatic reactions primarily occurring in the specialized pheromone glands of the female insect. The key steps include de novo fatty acid synthesis, desaturation, chain-shortening (if necessary), reduction, and oxidation.

The proposed biosynthetic pathway for **(Z)-11-Octadecenal** starts with the common C18 saturated fatty acid, stearoyl-CoA.

- Desaturation: A specific fatty acyl-CoA desaturase, a $\Delta 11$ -desaturase, introduces a double bond at the 11th position of the stearoyl-CoA carbon chain, forming (Z)-11-octadecenoyl-CoA.
- Reduction: A fatty acyl-CoA reductase (FAR) then catalyzes the reduction of the acyl-CoA group to an alcohol, yielding (Z)-11-octadecen-1-ol.
- Oxidation: Finally, an alcohol oxidase converts the terminal hydroxyl group of (Z)-11-octadecen-1-ol into an aldehyde, resulting in the final product, **(Z)-11-Octadecenal**.

Key Enzymes in the Biosynthetic Pathway:

- Fatty Acid Synthase (FAS): Responsible for the de novo synthesis of saturated fatty acid precursors.
- $\Delta 11$ -Desaturase: A membrane-bound enzyme that introduces a cis double bond at the C11 position of the fatty acyl chain. The specificity of this enzyme is a critical determinant of the final pheromone structure.
- Fatty Acyl-CoA Reductase (FAR): A family of enzymes that reduce the fatty acyl-CoA to the corresponding fatty alcohol. The substrate specificity of the FAR can also influence the composition of the final pheromone blend.
- Alcohol Oxidase: An enzyme that catalyzes the final oxidation step from the fatty alcohol to the aldehyde.


[Click to download full resolution via product page](#)

Biosynthetic pathway of **(Z)-11-Octadecenal**.

Regulation of Biosynthesis: The PBAN Signaling Pathway

The biosynthesis of sex pheromones in moths is tightly regulated by a neurohormone called the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[6][7] PBAN is produced in the subesophageal ganglion and released into the hemolymph, where it travels to the pheromone gland and initiates a signaling cascade that upregulates the activity of key biosynthetic enzymes.[6][8]

The binding of PBAN to its G-protein coupled receptor (GPCR) on the pheromone gland cell membrane triggers an influx of extracellular calcium ions (Ca^{2+}).[7][9] In some moth species, this is followed by the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8][10] This signaling cascade ultimately leads to the activation of enzymes such as acetyl-CoA carboxylase and fatty acyl reductases, thereby stimulating the production of pheromone components like **(Z)-11-Octadecenal**.[8][10]

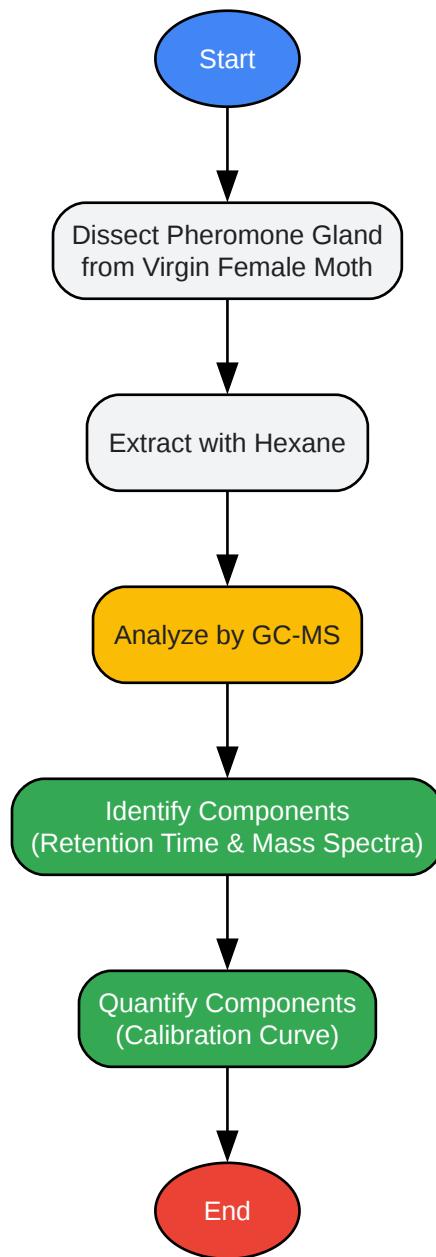
[Click to download full resolution via product page](#)

PBAN signaling pathway for pheromone biosynthesis.

Experimental Protocols

Extraction and Analysis of (Z)-11-Octadecenal from Insect Pheromone Glands

This protocol describes the general procedure for extracting and analyzing pheromone components from the glands of female moths.


Materials:

- Virgin female moths (e.g., *Cnaphalocrocis medinalis*)
- Dissecting microscope
- Fine-tipped forceps
- Hexane (GC grade)
- Glass vials with Teflon-lined caps
- Gas chromatograph-mass spectrometer (GC-MS)
- **(Z)-11-Octadecenal** standard

Procedure:

- **Gland Dissection:** Anesthetize a virgin female moth by chilling. Under a dissecting microscope, carefully dissect the terminal abdominal segments containing the pheromone gland.
- **Extraction:** Immediately place the dissected gland into a glass vial containing a small volume (e.g., 50 μ L) of hexane.
- **Incubation:** Allow the extraction to proceed for a specified time (e.g., 30 minutes) at room temperature.
- **Sample Preparation:** Carefully remove the gland tissue from the hexane extract. The extract is now ready for analysis.

- GC-MS Analysis: Inject a small aliquot (e.g., 1 μ L) of the hexane extract into the GC-MS system.
 - GC Conditions: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms). Program the oven temperature with an initial hold followed by a ramp to a final temperature to ensure separation of the pheromone components.
 - MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range appropriate for the expected compounds (e.g., m/z 40-400).
- Identification and Quantification:
 - Identify **(Z)-11-Octadecenal** by comparing its retention time and mass spectrum with that of an authentic standard.
 - Quantify the amount of **(Z)-11-Octadecenal** by comparing the peak area of the compound in the sample to a calibration curve generated from known concentrations of the standard.

[Click to download full resolution via product page](#)

Workflow for pheromone extraction and analysis.

Functional Characterization of Biosynthetic Enzymes via Heterologous Expression in Yeast

This protocol outlines the key steps for expressing a candidate moth desaturase or reductase gene in yeast to determine its function.

Materials:

- Yeast expression vector (e.g., pYES2)
- Competent yeast cells (e.g., *Saccharomyces cerevisiae*)
- Candidate gene (desaturase or reductase) cloned into the expression vector
- Yeast transformation reagents
- Yeast growth media (selective and induction media)
- Fatty acid precursors (e.g., stearic acid for a $\Delta 11$ -desaturase)
- Hexane and other solvents for extraction
- GC-MS for analysis

Procedure:

- Gene Cloning: Amplify the full-length coding sequence of the candidate desaturase or reductase gene from pheromone gland cDNA and clone it into a yeast expression vector.
- Yeast Transformation: Transform the expression construct into competent yeast cells using a standard protocol (e.g., lithium acetate method).
- Yeast Culture and Induction:
 - Grow the transformed yeast in a selective medium to maintain the plasmid.
 - Inoculate an induction medium containing galactose (to induce gene expression) with the yeast culture.
 - Supplement the induction medium with the appropriate fatty acid precursor.
- Extraction of Yeast Lipids:
 - After a period of incubation (e.g., 48-72 hours), harvest the yeast cells by centrifugation.

- Extract the total lipids from the yeast cells using a suitable solvent system (e.g., chloroform:methanol).
- Sample Preparation for GC-MS:
 - Saponify the lipid extract and methylate the fatty acids to produce fatty acid methyl esters (FAMEs).
 - If characterizing a reductase, the fatty alcohol products can be directly extracted and analyzed.
- GC-MS Analysis: Analyze the FAMEs or fatty alcohol extracts by GC-MS to identify the products of the heterologously expressed enzyme.
- Functional Determination: Compare the fatty acid or alcohol profile of the yeast expressing the candidate gene with that of control yeast (transformed with an empty vector) to determine the specific enzymatic activity.

Conclusion

(Z)-11-Octadecenal is a vital semiochemical with significant potential in the development of sustainable pest control strategies. A thorough understanding of its natural sources and the underlying biosynthetic pathways is crucial for its efficient synthesis and application. The methodologies outlined in this guide provide a framework for researchers to investigate this and other related insect pheromones, paving the way for novel and targeted approaches in chemical ecology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [researchgate.net](#) [researchgate.net]
- 2. [researchgate.net](#) [researchgate.net]

- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Physiological Status of Rice Leaf-Roller Cnaphalocrocis medinalis (Lepidoptera: Crambidae) Adults Trapped by Sex Pheromone and Floral Odor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pheromone biosynthesis activating neuropeptide (PBAN): regulatory role and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pheromone biosynthesis activating neuropeptide - Wikipedia [en.wikipedia.org]
- 8. Pheromone biosynthesis activating neuropeptide family in insects: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unraveling the pheromone biosynthesis activating neuropeptide (PBAN) signal transduction cascade that regulates sex pheromone production in moths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Pheromone biosynthesis activating neuropeptide family in insects: a review [frontiersin.org]
- To cite this document: BenchChem. [(Z)-11-Octadecenal: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b143628#natural-sources-and-biosynthesis-of-z-11-octadecenal>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com